2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c17-4-9(8-1-2-10-11(3-8)24-7-23-10)6-22-16-15(21)14(20)13(19)12(5-18)25-16/h1-3,9,12-21H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGDKAOATWZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CO)COC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodioxolyl Derivative
Method A: Mannich-type Reaction
- Starting materials: 1,3-benzodioxol-5-yl precursor (e.g., 3,4-methylenedioxyphenol).
- Procedure:
- Condensation with formaldehyde and a suitable amine or phenolic compound under acidic or basic catalysis to introduce the methylenedioxy group.
- Oxidation or methylation steps may be employed to enhance the stability of the benzodioxolyl ring.
Method B: Cyclization of 2-hydroxyphenyl compounds
- Starting materials: 2-hydroxyphenyl derivatives.
- Procedure:
- Cyclization with aldehydes or ketones in the presence of acid catalysts to form the benzodioxolyl ring via ortho-alkylation and subsequent cyclization.
Preparation of the Hydroxypropoxy Side Chain
Method A: Nucleophilic Substitution
- Starting materials: 3-hydroxypropyl derivatives (e.g., 3-hydroxypropyl alcohol).
- Procedure:
- Activation of the benzodioxolyl derivative with a suitable leaving group (e.g., halide or tosylate).
- Nucleophilic substitution with 3-hydroxypropyl alcohol or its derivatives to form the hydroxypropoxy linkage.
Method B: Epoxide Ring Opening
- Starting materials: Epoxy compounds such as epichlorohydrin.
- Procedure:
- Opening of epichlorohydrin with benzodioxolyl derivatives under basic conditions to generate the hydroxypropoxy side chain attached to the aromatic ring.
Cyclization to Form the Oxane Ring
Method A: Intramolecular Cyclization
- Starting materials: Polyhydroxy precursors with appropriate functional groups.
- Procedure:
- Acid or base catalyzed cyclization to form the six-membered oxane ring, often through dehydration or ring closure reactions.
Method B: Glycosylation Approach
- Starting materials: Protected sugar derivatives.
- Procedure:
- Glycosidic linkage formation between the hydroxy groups and sugar moieties, followed by deprotection to yield the free hydroxyl groups on the oxane ring.
Final Coupling and Purification
- Etherification: The benzodioxolyl side chain is coupled to the oxane core via Williamson ether synthesis, employing suitable bases (e.g., potassium carbonate) and solvents (e.g., acetone).
- Purification: The crude product is purified through column chromatography, recrystallization, or preparative HPLC to obtain the pure compound.
Data Table Summarizing Preparation Conditions
| Step | Reaction Type | Starting Materials | Reagents | Conditions | Remarks |
|---|---|---|---|---|---|
| 1 | Benzodioxolyl formation | 3,4-Methylenedioxyphenol | Formaldehyde, Amine | Acidic catalysis | Aromatic substitution |
| 2 | Side chain attachment | Benzodioxolyl derivative | 3-Hydroxypropyl halide | Reflux, base | Ether formation |
| 3 | Oxane ring cyclization | Polyhydroxy precursors | Acid/Base | Heating, dehydration | Ring closure |
| 4 | Coupling | Benzodioxolyl side chain + oxane core | Potassium carbonate | Room temp, solvent | Williamson ether synthesis |
Research Findings and Literature Evidence
- Patent EP2714032B1 describes the synthesis of derivatives with similar structural motifs, emphasizing the use of nucleophilic substitution and cyclization strategies to assemble the polyhydroxylated oxane ring linked with aromatic groups (patent details,).
- Academic literature indicates that benzodioxolyl derivatives are typically synthesized via cyclization of catechol derivatives with formaldehyde or through Mannich reactions, followed by functionalization for side chain attachment (literature review,).
- Synthesis of polyhydroxylated oxanes often employs carbohydrate chemistry techniques, including glycosylation and ring-closing reactions under mild conditions to preserve sensitive hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Introduction of halogens or nitro groups to the benzodioxole ring.
Scientific Research Applications
2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hydroxypropoxy and oxane groups can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related glycosides:
Key Structural and Functional Insights:
Glycosides with rigid substituents (e.g., ethenyl groups in rhapontin) show improved inhibitory activity due to reduced conformational flexibility .
Methodological Overlaps :
- Computational docking tools like AutoDock Vina () and AutoDock4 () have been used to predict binding modes of similar glycosides, suggesting that the target compound could be analyzed using these methods .
Solubility Trends :
- Hydrophilic substituents (e.g., hydroxyl groups in FT3418) improve aqueous solubility, while aromatic groups (e.g., benzodioxol) may reduce it, as seen in Canagliflozin .
Research Findings and Implications
- Enzyme Inhibition Potential: The target compound’s benzodioxol-propoxy group resembles the pharmacophores of aggrecanase inhibitors like rhapontin, hinting at possible applications in osteoarthritis or inflammation .
- Metabolic Roles : FT3418, a liverwort metabolite, shares a trihydroxyoxane core with the target compound, suggesting shared biosynthetic pathways or ecological functions .
- Drug Design : Canagliflozin’s success as an SGLT2 inhibitor underscores the importance of balancing hydrophobicity (for target binding) and hydrophilicity (for solubility) in glycoside-based drugs .
Biological Activity
2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzodioxole ring, hydroxypropoxy group, and a hydroxymethyl oxane ring, which contribute to its unique properties and interactions within biological systems.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 2-[2-(1,3-benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Molecular Formula: C16H22O9
- Molecular Weight: 366.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzodioxole moiety is known for its potential to modulate enzyme activities and receptor functions. The hydroxypropoxy and hydroxymethyl groups enhance the compound's solubility and bioavailability, facilitating its distribution in biological systems.
Antimicrobial Properties
Research indicates that 2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
| Study | Findings | Reference |
|---|---|---|
| In vitro antimicrobial study | Effective against E. coli and S. aureus | |
| Antioxidant assay | Scavenging of DPPH radicals | |
| Anti-inflammatory model | Reduced TNF-alpha levels in macrophages |
Applications in Medicine and Industry
The potential therapeutic applications of 2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol extend to:
- Pharmaceutical Development: As a lead compound for developing new antimicrobial and anti-inflammatory drugs.
- Nutraceuticals: Incorporation into dietary supplements for antioxidant benefits.
- Cosmetics: Use in formulations aimed at reducing oxidative stress on skin cells.
Q & A
Basic: What are the established synthetic routes for this compound, and which analytical techniques are critical for confirming its structural integrity?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxole moiety followed by glycosidic bond formation. Key steps include:
- Protection/deprotection strategies for hydroxyl groups to prevent unwanted side reactions.
- Coupling reactions (e.g., nucleophilic substitution or esterification) to attach the benzodioxolyl-propoxy chain to the oxane core .
Critical analytical techniques: - Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via H and C chemical shifts (e.g., coupling constants for anomeric protons in the oxane ring) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns to validate the structure .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for biological assays) .
Advanced: How can molecular docking simulations predict this compound’s interactions with biological targets, and what validation steps are required?
Methodological Answer:
- Software Setup : Use AutoDock Vina for docking due to its improved scoring function and multithreading capabilities. Prepare the ligand (compound) and receptor (target protein) by assigning partial charges and optimizing hydrogen bonds .
- Grid Parameterization : Define a search space around the protein’s active site (e.g., 20 ų) to limit computational expense while ensuring coverage .
- Validation :
- Redocking : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability).
- Cross-docking : Test against homologous proteins (e.g., HIV protease variants) to assess flexibility handling .
- Experimental Correlation : Validate top-scoring poses with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What experimental design considerations are critical for assessing biological activity in vitro?
Methodological Answer:
- Controlled Variables : Use randomized block designs to account for batch effects (e.g., compound purity, cell passage number) .
- Dose-Response Curves : Test 5–8 concentrations (e.g., 1 nM–100 µM) to calculate IC/EC values. Include positive/negative controls (e.g., DMSO for solvent effects) .
- Replication : Minimum triplicate runs per condition to ensure statistical power (p < 0.05 via ANOVA or t-tests) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation or impurities .
- Assay Standardization : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or buffer pH .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends obscured by experimental noise .
Basic: What key functional groups influence this compound’s reactivity and bioactivity?
Methodological Answer:
- Benzodioxole Ring : Enhances metabolic stability and π-π stacking with aromatic residues in target proteins .
- Hydroxyl Groups : Participate in hydrogen bonding with enzymatic active sites (e.g., kinases or oxidoreductases) .
- Hydroxymethyl Oxane Core : Governs solubility (logP ~ -1.5 predicted) and membrane permeability .
Advanced: What strategies optimize yield and purity during large-scale synthesis?
Methodological Answer:
- Step-Wise Optimization :
- Temperature Control : Lower temperatures (<0°C) during sensitive steps (e.g., glycosylation) to minimize side products .
- Catalyst Screening : Test Lewis acids (e.g., BF-EtO) for improved regioselectivity .
- Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >98% purity .
Basic: How should this compound be handled and stored to maintain stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent oxidation/hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (store in amber vials) .
Advanced: What computational methods beyond docking study this compound’s dynamic behavior?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
